molecular formula C29H53NO5 B1141127 (S,S,R,R)-Orlistat CAS No. 111466-62-7

(S,S,R,R)-Orlistat

カタログ番号: B1141127
CAS番号: 111466-62-7
分子量: 495.7 g/mol
InChIキー: AHLBNYSZXLDEJQ-YYGZZXRFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,S,R,R)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,R,R)-Orlistat involves several stereoselective steps to ensure the correct configuration of the molecule. One common synthetic route starts with the preparation of the β-lactone ring, which is a key structural component of Orlistat. This is typically achieved through the reaction of a suitable β-hydroxy acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride.

The next step involves the stereoselective reduction of the β-lactone to form the desired stereoisomer. This can be accomplished using chiral catalysts or chiral auxiliaries to control the stereochemistry of the product. The final step is the esterification of the β-lactone with a fatty acid derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of chiral catalysts and auxiliaries is optimized to minimize the formation of undesired stereoisomers.

化学反応の分析

Types of Reactions

(S,S,R,R)-Orlistat undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in Orlistat can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Oxidation: Orlistat can undergo oxidation reactions, particularly at the β-lactone ring, leading to the formation of various oxidized products.

    Reduction: The β-lactone ring can also be reduced under specific conditions to form different stereoisomers.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other chiral catalysts is commonly employed for reduction reactions.

Major Products

The major products formed from these reactions include various stereoisomers and oxidized derivatives of Orlistat, which can have different biological activities and properties.

科学的研究の応用

Clinical Efficacy in Weight Management

(S,S,R,R)-Orlistat has been shown to produce significant weight loss in overweight and obese individuals. Clinical trials have demonstrated that patients treated with orlistat experience greater weight reduction compared to placebo groups. For instance, one study reported an average weight loss of 4.65 kg in patients using orlistat over a specified period, while the placebo group lost only 2.5 kg .

Key Findings:

  • Weight Loss : Significant reductions in body weight and body mass index (BMI) were observed.
  • Metabolic Improvements : Orlistat therapy led to decreased levels of HbA1c and fasting serum glucose, indicating improved glycemic control .
  • Lipid Profile : Patients exhibited reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels, contributing to a lower cardiovascular risk profile .

Pharmacological Formulations

Recent advancements have focused on enhancing the solubility and bioavailability of this compound through novel pharmaceutical formulations. One notable approach involves the use of mesoporous silica carriers, which significantly improve the drug's solubility and absorption characteristics.

In Vivo Studies:

  • Mesoporous Silica Formulations : Studies indicated that orlistat-loaded mesoporous silica formulations resulted in a more rapid decrease in triglyceride levels compared to conventional forms .
  • Modified-Release Formulations : A combination product of orlistat with acarbose demonstrated a favorable safety profile and comparable pharmacokinetics to conventional orlistat, suggesting potential for enhanced therapeutic efficacy .

Case Studies and Research Insights

Numerous case studies have documented the effectiveness of this compound in diverse patient populations, including those with specific metabolic disorders.

Case Study Highlights:

  • A case study examining the efficacy of orlistat at a dosage of 60 mg revealed significant weight loss outcomes and improvements in metabolic parameters among participants .
  • Another study highlighted that orlistat treatment positively influenced oxysterol metabolism, which is crucial for understanding its effects on endothelial dysfunction and atherosclerosis risk .

Long-term Effects and Safety Profile

Long-term use of this compound has been associated with sustained weight loss and improvements in obesity-related comorbidities. Importantly, studies have reported that orlistat is generally well-tolerated with minimal adverse effects, making it a viable option for long-term management of obesity.

Safety Considerations:

  • Adverse Effects : The most common side effects are gastrointestinal in nature, including oily stools and flatulence; however, these are typically manageable .
  • Impact on Children : Research indicates that orlistat is safe for use in children with specific lipid disorders, demonstrating its versatility across different age groups .

作用機序

(S,S,R,R)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, Orlistat prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, which are necessary for absorption. This results in the excretion of undigested fats in the feces, reducing caloric intake and promoting weight loss.

類似化合物との比較

Similar Compounds

    Tetrahydrolipstatin: A precursor to Orlistat with similar lipase inhibitory activity.

    Cetilistat: Another lipase inhibitor used for the treatment of obesity, with a different chemical structure but similar mechanism of action.

    Lipstatin: A natural product from which Orlistat is derived, also a potent lipase inhibitor.

Uniqueness

(S,S,R,R)-Orlistat is unique due to its specific stereochemistry, which is crucial for its biological activity. The stereoselective synthesis and precise control of its configuration make it a valuable compound for studying the effects of stereochemistry on drug activity and metabolism. Its effectiveness as a lipase inhibitor and its use in the treatment of obesity further highlight its importance in both research and clinical settings.

生物活性

(S,S,R,R)-Orlistat, a potent lipase inhibitor, is primarily used in the management of obesity. Its biological activity centers on inhibiting gastric and pancreatic lipases, which are crucial for the digestion of dietary fats. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and potential applications beyond weight management.

Orlistat functions by forming a covalent bond with the active serine residue of gastric and pancreatic lipases. This interaction prevents the hydrolysis of triglycerides into free fatty acids and monoglycerols, leading to reduced absorption of dietary fats. The undigested triglycerides are then excreted unchanged through feces, contributing to a caloric deficit.

  • Chemical Structure : Orlistat is a derivative of lipstatin, produced by Streptomyces toxytricini. The compound's unique structure allows it to specifically target lipases without affecting other pancreatic enzymes like amylase or trypsin .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in promoting weight loss and improving metabolic parameters in obese patients.

Table 1: Summary of Clinical Trials on Orlistat

Study ReferenceSample SizeDurationWeight Loss (kg)Cholesterol ReductionAdverse Effects
7432 years10.3Significant decrease in LDL and total cholesterolGastrointestinal issues (e.g., oily stools)
10024 weeks5.87LDL reduction by 5.87 mg/dLMild and transient gastrointestinal symptoms
Case StudyVariesVariableNot specifiedReported mild gastrointestinal discomfort

In a randomized controlled trial involving 743 patients, those treated with Orlistat lost an average of 10.3 kg over two years compared to 6.1 kg in the placebo group. Additionally, Orlistat-treated patients experienced significant reductions in total cholesterol and low-density lipoprotein (LDL) levels .

Safety Profile

While Orlistat is generally well-tolerated, it is associated with gastrointestinal side effects due to its mechanism of action. Common adverse effects include:

  • Oily stools
  • Flatulence
  • Abdominal pain
  • Fecal urgency

Most side effects are mild and transient, reflecting the localized action of Orlistat within the gastrointestinal tract .

Potential Repositioning as an Antimicrobial Agent

Recent research has explored the potential for this compound to inhibit Staphylococcus aureus lipase (SAL), suggesting its utility beyond weight management. The compound was found to covalently bind to the catalytic serine residue in SAL, effectively inhibiting its activity at micromolar concentrations . This discovery opens avenues for further research into Orlistat as a therapeutic agent against bacterial infections.

Table 2: Inhibition Studies on SAL by Orlistat

Study ReferenceInhibition Concentration (µM)Binding Mechanism
PotentCovalent binding to Ser116 residue

特性

CAS番号

111466-62-7

分子式

C29H53NO5

分子量

495.7 g/mol

IUPAC名

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m0/s1

InChIキー

AHLBNYSZXLDEJQ-YYGZZXRFSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

異性体SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

正規SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

同義語

[2R-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。